2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
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Overview
Description
2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and a phenylpyrrolidinyl group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxy-Methoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with methoxy reagents under controlled conditions to introduce the hydroxy and methoxy groups.
Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a carbonyl compound.
Coupling of Intermediates: The final step involves coupling the hydroxy-methoxyphenyl intermediate with the pyrrolidine intermediate. This is typically done using a coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The phenylpyrrolidinyl group contributes to its overall stability and bioavailability. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, and influencing gene expression.
Comparison with Similar Compounds
2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpiperidin-1-yl)ethanone: This compound has a piperidine ring instead of a pyrrolidine ring, which may affect its chemical properties and biological activities.
2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylmorpholin-1-yl)ethanone: This compound contains a morpholine ring, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-18-11-14(7-8-17(18)21)12-19(22)20-10-9-16(13-20)15-5-3-2-4-6-15/h2-8,11,16,21H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOLAAQSRCCNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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